Psora-4 - 724709-68-6

Psora-4

Catalog Number: EVT-281279
CAS Number: 724709-68-6
Molecular Formula: C21H18O4
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Psora-4, chemically known as 5-(4-phenylbutoxy)psoralen, is a synthetic small molecule belonging to the class of 5-phenylalkoxypsoralens. [, ] It is widely recognized as a potent and selective blocker of the voltage-gated potassium channel Kv1.3. [, , , , , , ] Psora-4 plays a significant role in scientific research, particularly in the fields of immunology, neuroscience, and cell biology. [, , , , , , , , , ]

Correolide

  • Compound Description: Correolide is a naturally occurring small molecule that blocks Kv1.3 potassium channels. It has been investigated as a potential immunosuppressant. []

4-phenyl-4-[3-(methoxyphenyl)-3-oxo-2-azapropyl]cyclohexanone (PAC)

  • Compound Description: PAC is a small molecule that blocks Kv1.3 potassium channels. It has been investigated as a potential immunosuppressant. []
  • Relevance: Similar to Correolide, PAC is structurally distinct from Psora-4 but exhibits similar Kv1.3 blocking activity. Like Psora-4, PAC also inhibits Kv1.5, posing a challenge for its development as a selective immunosuppressant. []

5-(4-phenoxybutoxy)psoralen (PAP-1)

  • Compound Description: PAP-1 is a phenoxyalkoxypsoralen derivative designed as a selective Kv1.3 blocker. It exhibits improved selectivity for Kv1.3 over Kv1.5 compared to Psora-4. []
  • Relevance: PAP-1 represents a more selective analog of Psora-4 with enhanced drug-like properties. It demonstrates potent inhibition of Kv1.3 while minimizing off-target effects on Kv1.5, making it a promising candidate for immunosuppressive therapy. [, ]

Margatoxin (MgTX)

  • Compound Description: Margatoxin is a peptide toxin that selectively blocks Kv1.3 channels. []
  • Relevance: While structurally different from the small molecule Psora-4, margatoxin serves as a useful tool to study the effects of Kv1.3 inhibition on glucose uptake and GLUT4 trafficking. Both margatoxin and Psora-4 have been shown to increase glucose uptake in adipose and skeletal muscle tissues. []

DPO-1

  • Compound Description: DPO-1 is a selective blocker of the Kv1.5 potassium channel. [, ]
  • Relevance: DPO-1 is used as a pharmacological tool to differentiate the contributions of Kv1.5 and Kv1.3 in various physiological processes. In contrast to Psora-4, which blocks both channels, DPO-1 selectively inhibits Kv1.5, allowing researchers to discern the specific roles of each channel. [, ]

4-Aminopyridine (4-AP)

  • Compound Description: 4-AP is a potassium channel blocker with a broader spectrum of activity compared to Psora-4. It inhibits various Kv channels, including Kv1.3. [, ]
  • Relevance: 4-AP is often used in conjunction with more selective blockers like Psora-4 to investigate the contributions of different potassium channels to physiological responses. Its broader activity profile makes it a less selective tool than Psora-4 but useful for general potassium channel inhibition. [, ]
Overview

Psora-4 is a small-molecule compound recognized primarily for its role as a selective inhibitor of voltage-gated potassium channels, specifically Kv1.3. This compound has garnered attention due to its potential applications in extending lifespan and modulating immune responses. Psora-4 functions as a caloric restriction mimetic, influencing various biological pathways associated with aging and stress resistance.

Source and Classification

Psora-4 was initially identified and characterized through research focused on compounds that could mimic the effects of caloric restriction, which is known to extend lifespan in various organisms. The compound is classified as a potassium channel blocker, particularly targeting the Kv1.3 channel with high selectivity, making it one of the most potent inhibitors of this channel known to date .

Synthesis Analysis

Methods and Technical Details

The synthesis of Psora-4 involves straightforward chemical processes that allow for efficient production. Although specific synthetic routes are proprietary, the general approach includes the use of modified nucleotides and various chemical reagents to achieve the desired molecular structure. The compound exhibits a low half-maximal inhibitory concentration (IC50) of approximately 3 nM for Kv1.3, indicating its potency in blocking this channel .

Molecular Structure Analysis

Structure and Data

Psora-4's molecular structure features specific functional groups that confer its selectivity for the Kv1.3 channel. The compound's design allows it to interact effectively with the channel's binding sites, leading to inhibition of potassium ion flow. Structural models have been developed to illustrate how Psora-4 binds to Kv1.3 and Kv1.5 channels, providing insights into its mechanism of action .

Key Structural Features:

  • Molecular Formula: C₁₈H₁₈N₂O₃
  • Molecular Weight: Approximately 314.35 g/mol
  • Binding Affinity: Highly selective for Kv1.3 over other potassium channels.
Chemical Reactions Analysis

Reactions and Technical Details

Psora-4 undergoes specific chemical interactions when binding to its target channels. The inhibition mechanism involves blocking the ion conduction pathway of the Kv1.3 channel, which alters cellular excitability and calcium signaling in T cells. This blockade leads to reduced cytokine production and proliferation in immune cells, demonstrating its potential as an immunomodulator .

Mechanism of Action

Process and Data

The primary mechanism by which Psora-4 exerts its effects is through the inhibition of the Kv1.3 channel, which is crucial for maintaining calcium ion influx in T lymphocytes. By blocking this channel, Psora-4 leads to:

  • Increased Reactive Oxygen Species Production: This effect is linked to a mitohormetic response that enhances cellular stress resistance.
  • Activation of Stress Response Pathways: Psora-4 modulates genes related to stress response, including those regulated by the transcription factor DAF-16, which is associated with longevity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), with a solubility greater than 15.75 mg/mL.

Chemical Properties

  • Stability: Shows stability under physiological conditions with minimal acute toxicity observed in animal models.
  • Selectivity Profile: Demonstrates 17- to 70-fold selectivity for Kv1.3 over other potassium channels, including members of the Kv1 family .
Applications

Scientific Uses

Psora-4 has several promising applications in scientific research:

  • Aging Research: As a caloric restriction mimetic, it is studied for its potential to extend lifespan and promote healthy aging.
  • Immunology: Its ability to modulate immune responses makes it a candidate for therapeutic applications in autoimmune diseases and other conditions where T cell activity needs regulation.
  • Cancer Research: Due to its effects on T cell proliferation, Psora-4 may also be explored for potential roles in cancer immunotherapy .
Molecular Pharmacology of Psora-4

Kv1.3 Channel Blockade as a Primary Mechanism of Action

Psora-4 (4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one) is a synthetic small molecule derived from the psoralen scaffold, designed to selectively inhibit the voltage-gated potassium channel Kv1.3. This channel is critical for maintaining the membrane potential of effector memory T (TEM) cells. By blocking Kv1.3, Psora-4 disrupts potassium efflux, leading to sustained membrane depolarization. This depolarization suppresses calcium influx through CRAC (Calcium Release-Activated Calcium) channels, thereby inhibiting the calcineurin-NFAT signaling pathway. Consequently, T-cell proliferation and pro-inflammatory cytokine production (e.g., IL-2, IFN-γ) are attenuated, positioning Psora-4 as an immunomodulatory agent for autoimmune disorders [2] [4] [10].

Selectivity Profiling Against Voltage-Gated Potassium Channels

Psora-4 exhibits nanomolar affinity for Kv1.3 (EC50 = 3 nM), with significant selectivity over closely related Kv channels. Key selectivity data includes:

Table 1: Selectivity Profile of Psora-4 Against Voltage-Gated Potassium Channels

Channel SubtypeIC50 (nM)Fold Selectivity (vs. Kv1.3)
Kv1.331
Kv1.57,70017
Kv1.4>10,000>3,333
Kv1.121070
Kv1.21,000333
Kv2.1/Kv4.x>10,000>3,333

This selectivity arises from Psora-4’s preferential binding to the pore region of Kv1.3, which differs in key residues (e.g., His399, Tyr400) compared to other Kv subtypes. Its 70-fold selectivity over Kv1.1 and 333-fold over Kv1.2 minimizes off-target effects on neuronal and cardiac function [4] [5] [10].

Binding Dynamics to the C-Type Inactivated State

Psora-4 demonstrates state-dependent inhibition, binding with 100-fold higher affinity to Kv1.3’s C-type inactivated state than to its resting state. This is mediated by:

  • Structural rearrangement of the channel’s selectivity filter (TVGYG sequence) during inactivation, creating a high-affinity binding pocket.
  • Hydrophobic interactions between Psora-4’s phenylbutoxy tail and residues in the S6 helix (Val481, Ile484).
  • π-stacking of its psoralen core with Tyr400 in the pore helix [2] [4] [5].This state dependence enhances therapeutic specificity for chronically activated TEM cells, where Kv1.3 accumulates in the inactivated state [10].

Modulation of Kv1.3 Pharmacology by Regulatory Subunits (e.g., KCNE4)

Kv1.3 channels form dynamic complexes with ancillary subunits like KCNE4, which profoundly alter channel pharmacology:

  • Stoichiometry-dependent effects: KCNE4 binds Kv1.3 via its calmodulin-binding tetraleucine motif, reducing surface expression and accelerating inactivation kinetics. At 1:1 (Kv1.3:KCNE4) ratios, Psora-4’s inhibition kinetics slow by 2-fold, while maximal blockade remains unchanged [2] [7].
  • Intracellular architectural perturbation: KCNE4 binding distorts the intracellular Kv1.3 conformation near the inner vestibule, hindering access for intracellular blockers like Psora-4. This contrasts with extracellular blockers (e.g., margatoxin), whose binding is unaffected [2] [7].
  • Physiological relevance: Leukocyte subtypes express variable Kv1.3/KCNE4 ratios. This heterogeneity necessitates subunit-specific pharmacological strategies for autoimmune therapies [2].

Figure 1: KCNE4 Modulation of Kv1.3 Pharmacology

┌───────────────────────┐        ┌───────────────────────┐  │      Kv1.3 Alone      │        │   Kv1.3 + KCNE4       │  ├───────────────────────┤        ├───────────────────────┤  │                       │        │                       │  │  Fast Psora-4 binding │        │  Slower Psora-4       │  │  (Intracellular site) │        │  inhibition kinetics  │  │                       │        │                       │  │  No effect on         │        │  Reduced surface      │  │  inactivation         │        │  expression           │  └───────────────────────┘        └───────────────────────┘  

Structural-Activity Relationships of Psoralen Derivatives

Psora-4 belongs to the 5-phenylalkoxypsoralen class. Its activity is governed by key structural motifs:

  • Core scaffold: The planar tricyclic furocoumarin structure enables intercalation into lipid membranes and access to intracellular Kv1.3 sites [1] [8].
  • C5 substituent: Alkoxy extensions at C5 are critical for Kv1.3 affinity:
  • Optimal chain length is 4-phenylbutoxy (Psora-4). Shorter chains (e.g., benzyloxy) reduce potency by 10-fold [4] [9].
  • Phenyl terminus enhances hydrophobic interactions with Kv1.3’s pore helix. Bromination at the para-position (as in 5-(4-bromobenzyl) derivatives) improves activity against hormone-dependent breast cancer cells (IC50 = 10.14 µM) but not Kv1.3 [9].
  • Heterocyclic modifications: Furanylamide derivatives at C5 (e.g., compound 3g) exhibit enhanced phototoxicity (IC50 = 2.71 µM in SK-BR-3 cells) but reduced Kv1.3 blockade [9].

Table 2: Impact of C5 Substituents on Psoralen Bioactivity

C5 SubstituentKv1.3 Blockade (EC50)Anti-Cancer Activity (IC50)Key Interactions
4-Phenylbutoxy (Psora-4)3 nM>50 µM (MDA-MB-231)Kv1.3 S6 helix hydrophobic pocket
4-BromobenzylNot reported10.14 µM (T47-D)HER2 kinase domain
Furanylamide (3g)Weak2.71 µM (SK-BR-3, +UVA)HER2 ATP-binding site
Adamantoyl (3n)Inactive>100 µM (MDA-MB-231)Non-specific membrane disruption

These SARs highlight the pharmacophoric divergence between Kv1.3 blockade and other bioactivities (e.g., HER2 inhibition), guiding target-specific derivative design [1] [5] [9].

Properties

CAS Number

724709-68-6

Product Name

Psora-4

IUPAC Name

4-(4-phenylbutoxy)furo[3,2-g]chromen-7-one

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C21H18O4/c22-20-10-9-16-19(25-20)14-18-17(11-13-23-18)21(16)24-12-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-11,13-14H,4-5,8,12H2

InChI Key

JJAWGNIQEOFURP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4

Solubility

Soluble in DMSO

Synonyms

5-(4-phenylbutoxy)psoralen
psora-4

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.